
2,4-Dinitroanisole
Overview
Description
2,4-Dinitroanisole is an organic compound with the chemical formula C7H6N2O5. It is characterized by an anisole (methoxybenzene) core with two nitro groups (–NO2) attached at the 2 and 4 positions. This compound is known for its pale yellow granular crystals or needles and has a melting point of 94.5°C . Historically, this compound has been used as an explosive in warheads and is currently being investigated as a replacement for 2,4,6-Trinitrotoluene in melt-cast insensitive munitions .
Preparation Methods
The synthesis of 2,4-Dinitroanisole has evolved over the years. It can be prepared by several methods starting with different raw materials, including chlorobenzene, phenol, 1-chloro-2,4-dinitrobenzene, and anisole . One common method involves the nitration of anisole using a mixture of propionic anhydride and 98% nitric acid to form the reactive nitrating species, proprionyl nitrate. This reagent is then added to a highly concentrated solution mixture of anisole and propionic anhydride to produce this compound . Industrial production methods have been optimized to use less harsh conditions and address environmental concerns .
Chemical Reactions Analysis
Thermal Decomposition Pathways
DNAN undergoes thermal degradation starting at ca. 453 K, as revealed by TG-FTIR-MS and ReaxFF molecular dynamics simulations . Key findings include:
Table 1: Thermal Decomposition Products and Mechanisms
Pathway | Products Formed | Activation Energy (kcal/mol) | Dominant Mechanism |
---|---|---|---|
C–NO₂ homolysis (ortho) | NO₂, Ph–OCH₃ | 68.80 | Radical-initiated chain reactions |
C–NO₂ rearrangement | NO, Ph(OH)(OH₂)OCH₃⁺ | 17.76 | Bimolecular O-transfer |
C–OCH₃ bond activation | ˙OCH₃, HCHO | 100.35 | Radical dehydrogenation |
-
Dominant pathways : Bimolecular O-transfer reactions (e.g., NO₂ attacking the methoxy group) prevail over unimolecular C–N bond cleavage .
-
Key intermediates : Ph(OH)(OH₂)OCH₃⁺ and NO are primary products, with NO₂ rapidly reduced to NO .
Advanced Oxidation with UV/H₂O₂
The UV/H₂O₂ process degrades DNAN via hydroxyl radicals (- OH), with pseudo-first-order rate constants between 0.017–0.026 min⁻¹ .
Table 2: Oxidation Byproducts and Toxicity
Byproduct | m/z | Relative Toxicity (vs. DNAN) | Formation Pathway |
---|---|---|---|
2,4-Dinitrophenol (DNP) | 187 | Higher | O-demethylation |
4-Nitroanisole | 153 | Moderate | Denitration (- OH abstraction) |
2-Nitrophenol | 139 | Higher | Radical coupling |
-
Mechanistic insights :
Hydrolysis and Surface-Catalyzed Reactions
DNAN hydrolyzes under alkaline conditions (pH ≥ 11.5), with pyrogenic carbonaceous matter (PCM) accelerating the process :
Table 3: Hydrolysis Pathways Under Alkaline Conditions
Condition | Rate Enhancement | Primary Pathway | Products |
---|---|---|---|
Homogeneous (pH 11.5) | 1× | O-demethylation | 2,4-Dinitrophenol |
PCM-assisted (pH 11.5) | 1.78× | Denitration | Nitrite, less toxic derivatives |
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Activation energy reduction : PCM lowers the barrier by 54.3% via surface-stabilized transition states .
Reduction Reactions
DNAN’s nitro groups are susceptible to reductive transformations:
Table 4: Reductive Pathways and Products
Reductant | Conditions | Products | Mechanism |
---|---|---|---|
Fe⁰ + Acetic Acid | Anaerobic | 2,4-Diaminoanisole (DAAN) | Sequential nitro → amine |
H₂ (catalytic) | Soil/Organic carbon | Azo-dimers (e.g., MENA-DAAN) | Nitroso intermediate coupling |
Potassium Cyanide | Aqueous | Isopurpuric acid derivative (red) | Nucleophilic substitution |
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Environmental relevance : Anaerobic soils promote nitroreduction to aromatic amines, which dimerize into azo compounds .
Other Notable Reactions
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Meisenheimer complex formation : Reaction with methoxide yields 6,6-dimethoxy-1,3-dinitro-1,3-cyclohexadiene anion .
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Ammonolysis : Heating with ammonia produces 2,4-dinitroaniline .
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Alkaline hydrolysis : Prolonged exposure to bases yields 2,4-dinitrophenol .
Table 5: DNAN vs. TNT Reactivity
Property | DNAN | TNT |
---|---|---|
Activation Energy (ΔH) | 68.80 kcal/mol (ortho) | 58.20 kcal/mol (α-H) |
Thermal Stability | Higher (inert –OCH₃) | Lower |
Heat of Explosion | Lower | Higher |
DNAN’s stability stems from its p–π conjugation (strengthening C–OCH₃) and fewer nitro groups .
This synthesis integrates experimental data and computational modeling to elucidate DNAN’s reactivity, emphasizing its environmental persistence and utility in insensitive munitions formulations.
Scientific Research Applications
Explosive Formulations
Replacement for TNT
DNAN is increasingly used as a safer alternative to traditional explosives like trinitrotoluene (TNT). Its insensitivity to shock and friction makes it suitable for use in military munitions. DNAN is incorporated into various explosive formulations, including melt-cast explosives such as Amatol-40, which was utilized during World War II. Studies have shown that DNAN enhances the safety profile of these munitions while maintaining effective explosive performance .
Thermal Decomposition and Detonation Mechanisms
Research utilizing thermogravimetric-Fourier transform infrared spectrometry-mass spectrometry (TG-FTIR-MS) has elucidated the thermal decomposition pathways of DNAN. The decomposition initiates at approximately 453 K, leading to the release of nitrogen oxides, which are critical in understanding its detonation characteristics .
Environmental Remediation
Biodegradation Studies
The environmental fate of DNAN has been a focus of research due to its potential contamination risks. Notably, a strain of Nocardioides was isolated that can utilize DNAN as the sole carbon source. This strain demonstrated a two-step degradation pathway where DNAN is first hydrolyzed to 2,4-dinitrophenol (DNP), followed by further degradation through established pathways involving nitrite release . This biodegradation capability highlights DNAN's transformation potential in contaminated environments.
Use in Advanced Oxidation Processes (AOPs)
DNAN has been investigated for its degradation under advanced oxidation processes. These methods utilize powerful oxidants to break down contaminants in water and soil. Studies indicate that AOPs can effectively degrade DNAN, thus providing a viable method for remediation of sites contaminated with this compound .
Analytical Techniques
Compound-Specific Isotope Analysis (CSIA)
CSIA has been applied to monitor the transformation of DNAN in subsurface environments. This technique helps quantify the reduction processes facilitated by mineral-bound iron in contaminated sites. Laboratory experiments have shown that a significant percentage of total iron can contribute to the reduction of DNAN and its intermediates, indicating potential pathways for bioremediation strategies .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dinitroanisole involves its thermal decomposition and detonation. The thermal decomposition starts at approximately 453 K, producing highly active nitrogen dioxide, which is quickly converted to nitrogen monoxide, resulting in the formation of various products . The activation energy of this compound is higher than that of 2,4,6-Trinitrotoluene due to the lack of α-H atoms . The detonation reactions are dominated by bimolecular oxygen transfers .
Comparison with Similar Compounds
2,4-Dinitroanisole is often compared with other nitroaromatic compounds such as 2,4,6-Trinitrotoluene and 2,6-Dinitroanisole. Compared to 2,4,6-Trinitrotoluene, this compound has a higher melting point, is less dense, and has only 90% of the explosive power . It is also less toxic and cheaper to manufacture . The unique properties of this compound, such as its reduced sensitivity and higher thermal stability, make it a promising alternative for various applications .
Similar compounds include:
- 2,4,6-Trinitrotoluene
- 2,6-Dinitroanisole
- 2,4-Dinitroaniline
Biological Activity
2,4-Dinitroanisole (DNAN) is an insensitive explosive compound that has gained attention as a safer alternative to traditional explosives like trinitrotoluene (TNT). Its biological activity, particularly in terms of environmental impact and toxicity, has been the subject of various studies. This article provides a comprehensive overview of the biological activity of DNAN, focusing on its biodegradation pathways, toxicity assessments, and case studies illustrating its effects on living organisms.
Overview of this compound
- Chemical Structure : DNAN is characterized by two nitro groups and a methoxy group attached to an aniline structure. Its molecular formula is CHNO.
- Applications : Primarily used in military applications as an explosive ingredient, DNAN is valued for its reduced sensitivity compared to TNT, making it safer for handling and storage.
Biodegradation Pathways
Research indicates that DNAN undergoes microbial degradation through various pathways under both aerobic and anaerobic conditions:
-
Aerobic Biodegradation :
- Microbial Strains : Studies have identified several bacterial strains capable of degrading DNAN. For instance, Nocardioides sp. has been shown to effectively degrade DNAN into 2-amino-4-nitroanisole (2-ANAN) as a primary metabolite .
- Degradation Mechanism : The degradation process typically starts with O-demethylation, leading to the formation of 2,4-dinitrophenol (2,4-DNP) as an intermediate product. This is further degraded through enzymatic pathways involving hydride-Meisenheimer complexes .
- Anaerobic Biodegradation :
Summary of Biodegradation Pathways
Condition | Microbial Strain | Major Metabolite Produced | Key Enzymatic Reactions |
---|---|---|---|
Aerobic | Nocardioides sp. | 2-amino-4-nitroanisole | O-demethylation to form 2,4-DNP |
Anaerobic | Bacillus sp. | 2-amino-4-nitroanisole | Reduction of nitro groups |
Toxicity Assessments
Toxicological studies have evaluated the effects of DNAN on various organisms:
- Acute Toxicity : The LD50 value for DNAN in rats is approximately 199 mg/kg, indicating moderate toxicity. Clinical signs observed included decreased body weight and organ mass alterations .
- Chronic Effects : Long-term exposure studies revealed changes in liver and kidney weights without significant histopathological abnormalities .
Case Studies
-
Environmental Impact Study :
A study conducted by Perreault et al. highlighted the aerobic biodegradation capabilities of activated sludge cultures enriched with specific bacteria capable of metabolizing DNAN effectively. This research demonstrated that complete degradation could occur without the accumulation of harmful intermediates when using a co-culture system involving Pseudomonas and Rhodococcus species . -
Wildlife Toxicity Assessment :
Research assessing the impact of DNAN on wildlife indicated significant toxicity at lower concentrations than previously expected. Changes in reproductive parameters were noted in exposed populations, prompting further investigation into its ecological effects .
Q & A
Basic Research Questions
Q. What are the key thermophysical properties of DNAN relevant to its use as a melt-cast explosive carrier?
DNAN exhibits a melting point of ~94.5°C, low vapor pressure, and thermal stability up to ~200°C before decomposition, making it suitable for melt-cast formulations. Compatibility studies with RDX, HMX, and aluminum show no adverse interactions, ensuring stable formulations. Thermal stability and compatibility are confirmed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Q. How is DNAN synthesized, and what methods optimize its yield and purity?
DNAN is synthesized via nitration of anisole using nitric acid. The use of benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst improves reaction efficiency, achieving yields up to 85% under controlled conditions (60–70°C, 4–6 hours). Purification involves recrystallization from ethanol-water mixtures .
Q. What safety protocols are recommended for handling DNAN in laboratory settings?
DNAN’s thermal stability (decomposition onset at ~200°C) reduces explosion risks compared to TNT. However, personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory due to its moderate dermal and inhalation toxicity. Waste should be treated via alkaline hydrolysis or advanced oxidation processes (AOPs) .
Q. How does DNAN’s environmental persistence compare to traditional explosives like TNT?
DNAN degrades slower in soil than TNT under aerobic conditions, with half-lives ranging from 30–90 days depending on microbial activity. It exhibits moderate adsorption (log Koc = 2.1–2.5) in sandy soils, necessitating remediation strategies like bioaugmentation or AOPs for contaminated sites .
Advanced Research Questions
Q. What molecular mechanisms drive DNAN’s thermal decomposition and detonation?
TG-FTIR-MS and ReaxFF molecular dynamics reveal that DNAN decomposes via O–CH3 bond cleavage, generating •NO2 radicals and methoxy intermediates. Detonation pathways involve rapid nitro-to-nitrite isomerization, releasing CO, CO2, and H2O. Computational models align with experimental gas-phase product profiles .
Q. How do pressure-induced phase transformations affect DNAN’s detonation performance?
High-pressure Raman spectroscopy and XRD show DNAN undergoes a monoclinic-to-triclinic phase transition at ~3 GPa, increasing density by 12%. This alters shock sensitivity and detonation velocity (predicted ~6,800 m/s vs. TNT’s 6,940 m/s) due to enhanced molecular packing .
Q. What reaction pathways dominate DNAN degradation in advanced oxidation processes (AOPs)?
DFT studies (M06-2X/6-311+G(d,p)) identify hydroxyl radical (•OH) addition to the aromatic ring as the primary pathway, forming hydroxylated intermediates (e.g., 2,4-dinitrophenol) that undergo ring-opening. Competing pathways include H-abstraction from the methoxy group and nitro displacement, with activation energies <50 kJ/mol .
Q. How do position-specific isotope effects (PSIEs) during alkaline hydrolysis inform DNAN degradation tracking?
Compound-specific isotope analysis (CSIA) and <sup>13</sup>C NMR reveal <sup>15</sup>N enrichment at the para-nitro group (ε = −5.2‰) during hydrolysis, driven by nucleophilic aromatic substitution. Isotope fractionation correlates with bond cleavage kinetics, enabling CSIA to distinguish biotic vs. abiotic degradation in environmental samples .
Q. What contradictions exist in experimental vs. computational data on DNAN’s environmental photodegradation?
Experimental studies report DNAN’s half-life under UV/H2O2 as 2–4 hours, while DFT models predict faster •OH-mediated degradation (t1/2 <1 hour). Discrepancies arise from unaccounted matrix effects (e.g., dissolved organic matter scavenging radicals) in computational models .
Q. How does DNAN’s aging in formulations impact its sensitivity and performance?
Accelerated aging tests (70°C, 28 days) show DNAN-based explosives develop microcracks due to thermal expansion mismatch with HMX/RDX, increasing impact sensitivity by 15%. Aging also reduces detonation pressure by ~5% via partial sublimation, necessitating stabilizers like ethyl centralite .
Q. Methodological Notes
- Data Contradiction Analysis : Compare computational predictions (e.g., ReaxFF for decomposition) with TG-FTIR-MS experimental data to resolve mechanistic ambiguities .
- Experimental Design : For phase studies, combine high-pressure XRD with DFT-optimized crystal structures to validate transitions .
- Statistical Validation : Use CSIA-derived Λ values (isotope enrichment factors) to quantify degradation pathways .
Properties
IUPAC Name |
1-methoxy-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZVNVPQRKDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041366 | |
Record name | 2,4-Dinitroanisole | |
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Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1-methoxy-2,4-dinitro- | |
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Record name | 2,4-Dinitroanisole | |
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Vapor Pressure |
0.000138 [mmHg] | |
Record name | 2,4-Dinitroanisole | |
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CAS No. |
119-27-7 | |
Record name | 2,4-Dinitroanisole | |
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Record name | 2,4-Dinitroanisole | |
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Record name | 2,4-DINITROANISOLE | |
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Record name | Benzene, 1-methoxy-2,4-dinitro- | |
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Record name | 2,4-DINITROANISOLE | |
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